4-[(4-Methylbenzyl)oxy]benzaldehyde
Overview
Description
4-[(4-Methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O2. It is characterized by the presence of a benzaldehyde group substituted with a 4-methylbenzyl ether moiety. This compound is often used in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylbenzyl)oxy]benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Methylbenzyl)oxy]benzaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base
Major Products:
Oxidation: 4-[(4-Methylbenzyl)oxy]benzoic acid.
Reduction: 4-[(4-Methylbenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
4-[(4-Methylbenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 4-[(4-Methylbenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can act as an inhibitor by binding to the active site of an enzyme, preventing substrate access. The molecular targets and pathways involved vary based on the specific biological context .
Comparison with Similar Compounds
4-Methoxybenzaldehyde: Similar structure but with a methoxy group instead of a 4-methylbenzyl ether.
4-Hydroxybenzaldehyde: Lacks the 4-methylbenzyl ether moiety.
4-[(4-Methylphenyl)methoxy]benzaldehyde: Another name for 4-[(4-Methylbenzyl)oxy]benzaldehyde
Uniqueness: this compound is unique due to the presence of the 4-methylbenzyl ether group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions in synthetic and biological applications, making it a valuable compound in various research fields .
Biological Activity
4-[(4-Methylbenzyl)oxy]benzaldehyde, also referred to as 3-Methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, is an organic compound characterized by its unique structural features, including a methoxy group and a 4-methylbenzyl ether moiety attached to a benzaldehyde core. This compound has garnered interest due to its potential biological activities and applications in organic synthesis.
Chemical Structure and Properties
The molecular formula of this compound is CHO, with a molecular weight of approximately 342.45 g/mol. The presence of the methoxy group (–OCH) and the aromatic benzyl ether contributes to its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains, although specific data on its efficacy is limited.
- Antioxidant Activity : The compound's structure suggests potential antioxidant properties, which could be beneficial in preventing oxidative stress-related damage in cells.
- Cytotoxic Effects : Some studies indicate that derivatives of similar compounds can exhibit cytotoxicity against cancer cell lines, warranting further investigation into the specific effects of this compound.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features. The electron-donating methoxy group enhances the reactivity of the aldehyde functional group, potentially increasing its interaction with biological targets.
Comparison with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxybenzaldehyde | Contains a methoxy group | Antioxidant properties noted |
4-Hydroxybenzaldehyde | Lacks both methoxy and methylbenzyl groups | Different reactivity due to absence |
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | Contains a propyne moiety | Unique reactivity profile |
This table highlights how variations in structure can influence biological activity.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been studied extensively. For instance:
- Antimicrobial Studies : Research has shown that similar benzaldehyde derivatives exhibit significant antimicrobial activity against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
- Antioxidant Studies : A study evaluating the antioxidant capacity of structurally related compounds demonstrated that certain substitutions on the benzene ring could enhance free radical scavenging activity, suggesting that modifications similar to those found in this compound might yield beneficial effects .
- Cytotoxicity Assays : In vitro assays have indicated that certain benzaldehyde derivatives can induce apoptosis in cancer cell lines through various pathways, including mitochondrial dysfunction and activation of caspases. This suggests that further exploration of this compound in this context could be valuable .
Properties
IUPAC Name |
4-[(4-methylphenyl)methoxy]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-2-4-14(5-3-12)11-17-15-8-6-13(10-16)7-9-15/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBHYFMKHRCUDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341138 | |
Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66742-58-3 | |
Record name | 4-[(4-Methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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